FliJ is primarily found in motile bacteria, where it is involved in flagellar assembly. It is encoded by the fliJ gene, which is part of an operon that also includes other genes necessary for flagellar function. The protein itself is relatively small, consisting of approximately 147 amino acids, and is characterized by its hydrophilic nature. Its classification falls under the category of proteins associated with motility and flagellar biogenesis.
FliJ can be synthesized using various methods, including cell-free protein synthesis (CFPS) and traditional bacterial expression systems.
The FliJ protein has a relatively simple structure but plays a complex role in flagellar assembly. Its molecular structure includes:
FliJ participates in several critical biochemical reactions related to flagellar assembly:
The mechanism by which FliJ operates involves several steps:
FliJ exhibits several notable physical and chemical properties:
FliJ has several important applications in scientific research:
The bacterial flagellum is a complex nanomachine essential for motility, environmental navigation, and virulence. Flagella propel bacteria through liquid environments via the rotation of a long helical filament acting as a propeller [2]. Beyond locomotion, flagellar structures play critical roles in adhesion, biofilm formation, immune modulation, and the secretion of virulence factors [1]. Pathogens like Salmonella enterica and Escherichia coli rely on flagella for host tissue colonization and invasion. Flagellar assembly is energetically costly, underscoring its vital role in survival and pathogenicity. Defects in this machinery often render bacteria non-pathogenic, highlighting its importance in disease progression [1] [8]. For example, Bacillus thuringiensis mutants lacking key export components like FliK (a ruler protein functionally linked to FliJ) exhibit heightened sensitivity to antimicrobial peptides (AMPs), compromising virulence in infection models [1].
The Type III Secretion System (T3SS) is a specialized protein export pathway evolutionarily and structurally related to the flagellar export apparatus. Both systems share homologous components and utilize a needle-like conduit for substrate translocation [3] [8]. The T3SS injectisome, used by pathogens like Shigella and Salmonella to secrete effector proteins directly into host cells, is considered a virulence-adapted descendant of the flagellar T3SS [3] [8].
Table 1: Key Features of Flagellar and Virulence-Associated T3SS
Feature | Flagellar T3SS | Injectisome (Virulence T3SS) | |
---|---|---|---|
Primary Function | Assembly of flagellar structures (rod, hook, filament) | Secretion of effector proteins into host cells | |
Core Evolutionary Link | Ancestral system | Derived from flagellar T3SS | |
Structural Components | FliP, FliQ, FliR, FlhA, FlhB, FliH, FliI, FliJ | Homologous components (Sct nomenclature) | |
Energy Source | Proton Motive Force (PMF) + ATP hydrolysis (FliI) | Proton Motive Force (PMF) + ATP hydrolysis | |
Substrate Switching | FliK-dependent, via FlhA/FlhB conformational change | Often regulated by environmental cues (e.g., contact, Ca²⁺) | |
Key Morphological Part | Growing flagellar hook/filament | Needle complex (NC) / Injectisome | |
Representative Pathogens | Motile bacteria (e.g., E. coli, Salmonella) | Yersinia, Shigella, Pseudomonas | [3] [6] [8] |
FliJ is a conserved, soluble cytoplasmic protein integral to the flagellar T3SS export machinery. It acts as a central hub within the ATPase complex, orchestrating protein interactions and substrate delivery.
Domain analysis using scanning deletion mutagenesis revealed that both N- and C-terminal regions are critical for function. Deletions, especially near the C-terminus, often exert dominant-negative effects, indicating interference with essential interactions [4].
Functional Roles:
Substrate Specificity Switching Support: While FliK directly triggers the switch via FlhB, FliJ's role in regulating the ATPase complex and interacting with FlhAC suggests it contributes to the efficiency or fidelity of this switch. Mutations disrupting FliJ function can impair the transition to F-type substrate export [6] [7].
Interaction Network: FliJ functions through a carefully orchestrated network of protein-protein interactions:
Table 2: Key Protein Interactions of FliJ in the Flagellar T3SS
Interacting Protein | Role of Interaction Partner | Functional Consequence of FliJ Interaction | Experimental Evidence |
---|---|---|---|
FliH | Cytoplasmic regulator of FliI ATPase; links FliI to export gate | Binds via FliJ's C-terminal region; facilitates formation/delivery of FliH-FliI complex to FlhA | Co-immunoprecipitation, Yeast Two-Hybrid, Mutant Analysis [4] |
FliI | Cytoplasmic ATPase | Enhances FliI ATPase activity and its productive engagement with the export apparatus | Biochemical assays, Genetic studies [4] [7] |
FlhAC | Cytoplasmic domain of the export gate membrane protein FlhA | Direct binding likely involved in substrate docking/unfolding and coupling ATPase activity to PMF-driven export; requires substantial central region of FliJ | Pull-down assays, Truncation/Mutant Analysis [4] [6] |
Export Substrates/Chaperone-Substrate Complexes | e.g., FliC:FliS (flagellin:chaperone) | Prevents aggregation via non-specific holdase chaperone activity; promotes solubility and targetability to export gate | In vitro aggregation assays [4] [7] |
Figure: Schematic of FliJ Interactions within the Flagellar T3SS Export Apparatus:[ Cytoplasm ]FliI (ATPase) <--- FliH ---> FliJ <-----------------> FlhAC (Export Gate)^ || (Anti-aggregation) |Substrates/Chaperone-Substrate Complexes[ Membrane ]FlhA (Transmembrane Domain) - FlhB - FliP/FliQ/FliR (Export Gate)
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